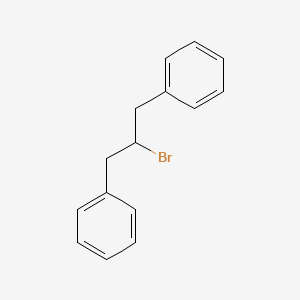

(2-Bromo-3-phenylpropyl)benzene

Description

Historical Context and Significance of 1,3-Diarylpropane Derivatives in Chemical Research

The 1,3-diarylpropane scaffold is a recurring motif in a variety of biologically active compounds. Research has shown that derivatives of this structural class exhibit a range of physiological effects, including anti-inflammatory and potential anti-tumor activities. nih.govgoogle.com For instance, certain 1,3-diarylpropane analogs have been investigated as inhibitors of nitric oxide production, a key process in inflammation. nih.gov Furthermore, the structural similarity of some 1,3-diarylpropanes to natural products like Combretastatin A-4, a potent tubulin polymerization inhibitor, has spurred the design and synthesis of new derivatives as potential anticancer agents. google.com

The synthesis of these derivatives is an active area of research. Methods such as the cobalt-catalyzed cycloaddition of 1,6-diynes have been developed to construct the 1,3-diarylpropane framework, highlighting the importance of this structural class in medicinal chemistry and materials science. researchgate.net

Scope and Relevance of (2-Bromo-3-phenylpropyl)benzene in Advanced Synthetic Methodologies

The specific structure of this compound positions it as a versatile substrate for a range of advanced synthetic transformations. The presence of the bromine atom, an excellent leaving group, on the propyl chain makes the compound an ideal precursor for nucleophilic substitution and elimination reactions. This reactivity allows for the introduction of various functional groups at the 2-position of the propane (B168953) backbone.

Moreover, the carbon-bromine bond is a key handle for modern cross-coupling reactions. Catalytic systems involving palladium, nickel, or copper could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds, thereby using the this compound scaffold to build more complex molecular architectures. For example, synergistic bimetallic catalysis has been shown to be effective for reactions involving propargylic groups, a class of compounds with reactivity related to the propargylic position in this compound. acs.org

Overview of Research Trajectories for Alkyl Bromides with Aromatic Substituents

Alkyl bromides bearing aromatic substituents are a cornerstone of organic synthesis. Research in this area follows several key trajectories. One major focus is on the development of novel and efficient methods for their synthesis. These methods include the bromination of alcohols under mild conditions, often mediated by additives like thiourea, or the hydrohalogenation of alkenes using dual photoredox and cobalt catalysis. organic-chemistry.org

A second, and perhaps more extensive, area of research is the use of these compounds as building blocks in synthetic chemistry. They are classic electrophiles in Friedel-Crafts alkylation reactions, used to attach alkyl chains to aromatic rings. lumenlearning.com More recently, their role in metal-catalyzed cross-coupling reactions has been a major field of study. Catalytic systems based on iron, cobalt, and palladium have been developed to couple alkyl bromides with organometallic reagents (like Grignard reagents) or other organic fragments, enabling the construction of complex carbon skeletons with high efficiency and functional group tolerance. organic-chemistry.org The ongoing development in this field aims to achieve these transformations under milder conditions, with greater selectivity, and using more sustainable and earth-abundant metal catalysts.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅Br | cymitquimica.comnih.gov |

| Molecular Weight | 275.18 g/mol | cymitquimica.com |

| IUPAC Name | This compound | nih.gov |

Table 2: Illustrative Conditions for Synthesis of 1,3-Diarylpropane Derivatives via Cobalt-Catalyzed Cycloaddition This table presents examples of reaction conditions for synthesizing compounds with the 1,3-diarylpropane core structure, demonstrating a relevant synthetic methodology.

| Entry | Diyne Substrate | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1,6-heptadiyne | CoCl₂(PPh₃)₂ / Zn | Dichloromethane | 67% | researchgate.net |

| 2 | 1,6-octadiyne | CoCl₂(PPh₃)₂ / Zn | Dichloromethane | 59% | researchgate.net |

| 3 | 1,6-nonadiyne | CoCl₂(PPh₃)₂ / Zn | Dichloromethane | 41% | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-phenylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDJEAGKAJGLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372791 | |

| Record name | (2-bromo-3-phenylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89036-86-2 | |

| Record name | (2-bromo-3-phenylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Phenylpropyl Benzene

Direct Synthetic Routes to (2-Bromo-3-phenylpropyl)benzene

Direct synthesis implies the construction of the target molecule from simpler, non-skeletal precursors. This can involve forming the carbon backbone and introducing the bromine atom in a concerted or one-pot fashion.

While direct bromination of the parent hydrocarbon 1,3-diphenylpropane (B92013) at the C-2 position is challenging due to the higher reactivity of the benzylic C-1 and C-3 positions, a related precursor, 1,3-diphenylpropane-1,3-dione, can undergo bromination at the central carbon. stenutz.euscbt.comnih.gov This intermediate, α-bromodibenzoylmethane, contains the necessary C-Br bond at the second position of the propane (B168953) chain. scbt.com Subsequent reduction of the two ketone functionalities would be required to yield the final this compound, a multi-step process that falls outside a truly "direct" route but illustrates a strategy starting from a functionalized propane chain.

The 1,3-diphenylpropane skeleton is the fundamental framework of the target molecule. nih.gov A common method for its construction involves the reduction of 1,3-diphenyl-2-propanone (dibenzyl ketone). nih.gov This ketone can be synthesized through various classical organic reactions. One potential, though less common, route could involve a Friedel-Crafts acylation of benzene (B151609) with cinnamoyl chloride to form chalcone, followed by reduction of the double bond and the ketone. A more direct approach to a precursor is the alkylation of a benzyl (B1604629) Grignard reagent with benzyl chloride. Another strategy involves the monoalkylation of dibenzoylmethane. researchgate.net

Precursor-Based Synthesis of this compound

Synthesizing this compound from advanced precursors that already contain the 1,3-diphenylpropane skeleton is often more efficient and regioselective.

The most logical and widely applicable precursor for the synthesis of this compound is 1,3-diphenylpropan-2-ol (B1266826). vulcanchem.com This secondary alcohol can be converted to the target bromoalkane via a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group and must first be activated.

Standard methods for this transformation include:

Reaction with Hydrogen Bromide (HBr): Treatment of the alcohol with concentrated hydrobromic acid, often with a catalyst like sulfuric acid, protonates the hydroxyl group to form water, a good leaving group. The bromide ion then acts as a nucleophile in an SN1 or SN2 reaction. youtube.comprepchem.com The tertiary nature of the carbocation that would be formed in an SN1 pathway from a related tertiary alcohol suggests that for this secondary alcohol, the reaction likely proceeds via an SN1 mechanism due to the stabilizing effect of the two adjacent phenyl groups on the potential secondary carbocation. youtube.com

Reaction with Phosphorus Tribromide (PBr₃): This reagent provides a classic method for converting primary and secondary alcohols to alkyl bromides, typically proceeding through an SN2 mechanism.

The Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to achieve a mild conversion of the alcohol to the bromide, also via an SN2 pathway.

A summary of potential reactions starting from 1,3-diphenylpropan-2-ol is presented below.

| Reagent(s) | Mechanism | Key Considerations |

| HBr / H₂SO₄ | SN1 likely | Potential for carbocation rearrangements, though unlikely in this symmetric system. youtube.comprepchem.com |

| PBr₃ | SN2 | Inversion of stereochemistry if a chiral starting alcohol is used. |

| CBr₄ / PPh₃ | SN2 | Mild conditions, good for sensitive substrates. Inversion of stereochemistry. |

This table is generated based on general principles of organic reactions as applied to the specific substrate.

An alternative precursor-based approach involves the electrophilic addition of hydrogen bromide (HBr) to 1,3-diphenylpropene (B1239356). The regioselectivity of this hydrobromination reaction is key. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the bromide adds to the more substituted carbon, which would be the benzylic C-1 or C-3.

However, to form the desired 2-bromo isomer, an anti-Markovnikov addition would be required. This is typically achieved by adding HBr in the presence of radical initiators like peroxides. The radical mechanism would proceed via the most stable radical intermediate. In the case of 1,3-diphenylpropene, the stability of a radical at C-2 would be compared to the benzylic radicals at C-1 and C-3. The benzylic radicals are significantly more stable, meaning that even under radical conditions, the formation of 1-bromo-1,3-diphenylpropane or 3-bromo-1,3-diphenylpropane would be favored. Therefore, this is not a viable primary route to the desired product.

A more plausible route starting from a propene derivative would be the bromination of 1,3-diphenylpropene with a source of electrophilic bromine (like Br₂) to form a dibromide intermediate, followed by a selective dehydrobromination. However, controlling the regioselectivity of the elimination to favor the desired isomer would be a significant challenge.

Stereoselective and Asymmetric Synthesis of Chiral this compound

This compound possesses a chiral center at the C-2 position, meaning it can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is of high importance for applications where stereochemistry is crucial.

Direct asymmetric synthesis of the target compound is not well-documented. However, stereoselective routes can be envisioned based on the precursor-based methods described above.

The key strategies would involve:

Asymmetric Reduction of a Prochiral Precursor: The synthesis could begin with the asymmetric reduction of the prochiral ketone, 1,3-diphenyl-2-propanone. Using chiral reducing agents or catalysts (e.g., those based on Noyori's or Corey's work) could produce an enantiomerically enriched sample of 1,3-diphenylpropan-2-ol.

Stereospecific Substitution: The subsequent conversion of the chiral alcohol to the alkyl bromide must proceed with a known and predictable stereochemical outcome. SN2 reactions, such as the Appel reaction or reaction with PBr₃, are ideal for this purpose as they proceed with inversion of configuration. This would transfer the chirality from the alcohol precursor to the final product.

For example, starting with (R)-1,3-diphenylpropan-2-ol and using the Appel reaction would theoretically yield (S)-(2-Bromo-3-phenylpropyl)benzene. The efficiency and stereoselectivity of such methods are an active area of chemical research. mdpi.comchemrxiv.org

Enantioselective Methodologies for Controlled Stereochemistry

Achieving enantioselectivity in the synthesis of this compound requires the use of chiral catalysts or auxiliaries to influence the formation of one enantiomer over the other. While specific literature on the enantioselective synthesis of this exact compound is scarce, established principles of asymmetric synthesis can be applied to its precursor, 1,2-diphenylpropene, or related starting materials.

One of the most powerful strategies for creating chiral molecules is the asymmetric halofunctionalization of alkenes. nih.gov This approach could be applied to a precursor like (E)- or (Z)-1,2-diphenylpropene. The reaction, catalyzed by a chiral Lewis base or a chiral phase-transfer catalyst, would proceed through a chiral bromonium ion intermediate. The subsequent nucleophilic attack would be facially biased, leading to an enantioenriched product. Catalysts based on Cinchona alkaloids, for instance, have been successfully employed in the enantioselective chlorolactonization of alkenes and could be adapted for bromination reactions. nih.gov

Another viable route involves the use of organocatalysis. Chiral amines, such as derivatives of proline or diphenylpyrrolidine, can catalyze the asymmetric α-bromination of carbonyl compounds. rsc.orgyoutube.com A potential synthetic sequence could start with 1,2-diphenylpropan-1-one. Asymmetric reduction of the ketone would yield a chiral alcohol, which could then be converted to the target bromide. Alternatively, an organocatalytic approach could directly α-brominate a related aldehyde or ketone precursor with high enantioselectivity (up to 96% ee for aldehydes), establishing one of the stereocenters. rsc.org

Chiral phosphoric acids have also emerged as powerful catalysts in asymmetric synthesis, particularly in Friedel-Crafts reactions and reductions. researchgate.netnih.gov These catalysts could be employed in the asymmetric functionalization of a suitable precursor to generate the desired stereochemistry before the introduction of the bromine atom.

Table 1: Potential Enantioselective Strategies

| Strategy | Precursor | Catalyst Type | Potential Outcome |

|---|---|---|---|

| Asymmetric Bromination | 1,2-Diphenylpropene | Chiral Lewis Base (e.g., Cinchona alkaloid derivative) | Enantioenriched this compound |

| Organocatalytic α-Bromination | 1,2-Diphenylpropanal | Chiral Amine (e.g., Diphenylpyrrolidine) | Enantioenriched α-bromo aldehyde precursor |

| Asymmetric Reduction + Bromination | 1,2-Diphenylpropan-1-one | Chiral Reducing Agent (e.g., CBS catalyst) | Enantioenriched alcohol precursor |

| Chiral Phosphoric Acid Catalysis | Various | SPINOL-PA, BINOL-PA | Asymmetric functionalization to set key stereocenter |

Diastereoselective Syntheses of this compound Isomers

Diastereoselectivity in the synthesis of this compound isomers relates to controlling the relative configuration of the two adjacent stereocenters (C2 and C3), leading to either syn or anti diastereomers.

A classic and effective method for achieving high diastereoselectivity is the electrophilic addition of bromine (Br₂) to an alkene precursor, such as 1,2-diphenylpropene. This reaction typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium ion ring in an Sₙ2-like manner. This mechanistic pathway results in a net anti-addition of the two bromine atoms across the double bond. Therefore, starting with (E)-1,2-diphenylpropene would stereospecifically yield the (2R,3S)- and (2S,3R)-enantiomeric pair (anti), while the (Z)-alkene would yield the (2R,3R)- and (2S,3S)-enantiomeric pair (syn). This method is a cornerstone for synthesizing vicinal dibromides with predictable anti-stereochemistry. youtube.com

Rhodium-catalyzed reactions have also demonstrated high diastereoselectivity in the synthesis of related structures. For instance, the Rh-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide yields cyclopropanes with exceptional trans-selectivity, which corresponds to an anti relationship of the substituents. organic-chemistry.org Adapting such catalytic systems could provide access to precursors with defined diastereomeric configurations, which could then be converted to the target bromide. Similarly, Rh-catalyzed three-component reactions have been used to access vicinal diamines with high diastereoselectivity, highlighting the potential of metal catalysis in controlling adjacent stereocenters. rsc.org

Modern Synthetic Techniques in the Preparation of this compound

Modern synthetic chemistry offers several techniques to improve reaction efficiency, reduce reaction times, and enhance yields. These methods are highly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions. Unlike conventional heating where heat is transferred slowly from an external source, microwaves directly couple with polar molecules in the reaction mixture, causing rapid and uniform heating. This can lead to dramatic rate accelerations, higher yields, and cleaner reactions.

For the synthesis of this compound, microwave irradiation could be applied to the bromination of a precursor like 1,2-diphenylpropane (B1197580) or its corresponding alcohol. The reaction of an alcohol with a brominating agent such as HBr or PBr₃ often requires prolonged heating. Under microwave conditions, the reaction time could be reduced from hours to minutes. Multicomponent reactions involving alkyl bromides have been successfully performed under microwave irradiation, demonstrating the broad applicability of this technique. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Heating

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Heating Mechanism | Conduction/Convection (slow, inefficient) | Direct coupling with polar molecules (rapid, efficient) |

| Temperature Profile | Gradient from vessel wall to bulk solution | Uniform heating throughout the bulk |

| Reaction Time | Hours to days | Seconds to minutes |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products |

| Energy Efficiency | Low | High |

Phase-Transfer Catalysis in Alkyl Bromide Syntheses

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase into the organic phase, where the reaction occurs. crdeepjournal.org

This methodology is highly suitable for the synthesis of alkyl bromides like this compound from the corresponding alcohol. The reaction could be performed using an aqueous solution of hydrobromic acid (HBr) and an organic solvent containing the alcohol precursor (1,2-diphenylpropan-3-ol). The PTC catalyst would facilitate the transfer of the bromide ion into the organic phase to react with the protonated alcohol. This approach avoids the need for anhydrous solvents or corrosive reagents like neat PBr₃, making the process greener and more convenient. crdeepjournal.org

Table 3: Common Phase-Transfer Catalysts

| Catalyst Class | Example Catalyst | Chemical Name |

|---|---|---|

| Quaternary Ammonium Salts | Aliquat 336 | Methyltricaprylammonium chloride |

| TEBA | Benzyltriethylammonium chloride | |

| Quaternary Phosphonium Salts | TBAB | Tetrabutylammonium bromide |

| HDPB | Hexadecyltributylphosphonium bromide | |

| Crown Ethers | 18-Crown-6 | 1,4,7,10,13,16-Hexaoxacyclooctadecane |

| Cryptands | Kryptofix 222 | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane |

Metal-Catalyzed Approaches for Carbon-Bromine Bond Formation

Transition metal catalysis offers highly selective and efficient routes for forming carbon-halogen bonds. Palladium, copper, and rhodium complexes are among the most studied catalysts for these transformations.

While direct catalytic bromination of an unactivated C(sp³)-H bond is challenging, metal-catalyzed methods can be employed. For example, palladium catalysts have been used for the bromination of trifluorotoluene, demonstrating their efficacy in C-Br bond formation. google.com A plausible strategy for synthesizing this compound could involve the palladium-catalyzed reaction of a suitable organometallic precursor with an electrophilic bromine source like N-bromosuccinimide (NBS).

More relevantly, metal-catalyzed halofunctionalization of an alkene precursor (1,2-diphenylpropene) provides a direct route. Palladium-catalyzed Heck cross-coupling reactions are powerful tools for C-C bond formation and related methodologies can be adapted for C-Br bond formation. sioc-journal.cn Cobalt-catalyzed cycloadditions have also been reported for synthesizing 1,3-diarylpropane derivatives, indicating the versatility of metal catalysts in constructing the core carbon skeleton, which could then be subjected to bromination. researchgate.net

Table 4: Metal Catalysts in C-Br Bond Formation

| Metal | Catalyst Example | Reaction Type |

|---|---|---|

| Palladium (Pd) | Pd(OAc)₂, PdCl₂(dppf) | C-H activation/bromination, Cross-coupling |

| Copper (Cu) | CuBr, CuI | Sandmeyer-type reactions, Cross-coupling |

| Rhodium (Rh) | Rh₂(OAc)₄ | Carbene insertion, Cyclopropanation (precursor synthesis) |

| Cobalt (Co) | CoCl(PPh₃)₃ | Cycloaddition (precursor synthesis) |

Reactivity and Reaction Mechanisms of 2 Bromo 3 Phenylpropyl Benzene

Nucleophilic Substitution Reactions of (2-Bromo-3-phenylpropyl)benzene

Nucleophilic substitution reactions of this compound are pivotal in understanding its chemical behavior. The presence of a good leaving group (bromide) on a secondary carbon atom, which is also a benzylic position, allows for the possibility of both SN1 and SN2 reaction pathways.

SN1 Pathway Investigations in this compound

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. In the case of this compound, the departure of the bromide ion would lead to the formation of a secondary carbocation. The stability of this carbocation is a critical factor in determining the feasibility of the SN1 pathway.

Carbocation Stability: The carbocation formed from this compound is at a secondary benzylic position. The adjacent phenyl group can stabilize the positive charge through resonance, delocalizing the charge into the aromatic ring. This resonance stabilization makes the formation of the carbocation more favorable than for a simple secondary alkyl halide.

Neighboring Group Participation: A significant aspect of the SN1 reactivity of this compound is the potential for neighboring group participation by the second phenyl group. scribd.comwikipedia.orgmugberiagangadharmahavidyalaya.ac.in The π-electrons of the adjacent phenyl ring can act as an internal nucleophile, attacking the electrophilic carbon center as the bromide ion departs. libretexts.org This participation leads to the formation of a bridged intermediate known as a phenonium ion . wikipedia.org The formation of a phenonium ion can have profound effects on the reaction rate and the stereochemistry of the product. scribd.comwikipedia.org Reactions proceeding through a phenonium ion intermediate often exhibit significant rate enhancement, a phenomenon known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.in

Solvolysis Studies: Solvolysis reactions, where the solvent acts as the nucleophile, are commonly used to investigate SN1 mechanisms. libretexts.orgyoutube.comyoutube.com The rate of solvolysis of this compound would be expected to be sensitive to the ionizing power of the solvent. Polar protic solvents, capable of stabilizing both the departing leaving group and the carbocation intermediate, would facilitate the SN1 reaction. libretexts.org

SN2 Pathway Analysis and Stereochemical Implications

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway leads to an inversion of stereochemistry at the reaction center.

For this compound, the SN2 pathway is also a possibility, particularly with strong, unhindered nucleophiles in polar aprotic solvents. However, the steric hindrance posed by the two bulky phenyl groups on the adjacent carbons could potentially slow down the rate of an SN2 reaction compared to a less substituted secondary halide.

The stereochemical outcome of an SN2 reaction on a chiral center is a complete inversion of configuration. If a stereochemically pure enantiomer of this compound were to undergo an SN2 reaction, the product would be formed with the opposite stereochemistry.

Influence of Substituents on Substitution Reaction Selectivity

The presence of substituents on the phenyl rings of this compound would significantly influence the selectivity between SN1 and SN2 pathways.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl rings would stabilize the carbocation intermediate, thereby accelerating the SN1 pathway.

Electron-withdrawing groups (e.g., -NO₂, -CN) would destabilize the carbocation intermediate, making the SN1 pathway less favorable and potentially favoring the SN2 mechanism, provided steric hindrance is not prohibitive.

Elimination Reactions of this compound

In the presence of a base, this compound can undergo elimination reactions to form alkenes. Both E1 and E2 mechanisms are plausible.

E1 Mechanism Studies and Carbocation Intermediates

The E1 (Elimination Unimolecular) mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. Therefore, the factors that favor the SN1 pathway, such as a stable carbocation and ionizing solvents, also favor the E1 pathway. The E1 reaction is often in competition with the SN1 reaction.

Following the formation of the carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. In the case of this compound, proton abstraction can occur from either of the adjacent carbons, potentially leading to a mixture of alkene isomers. The major product is typically the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule.

E2 Mechanism and Stereochemical Outcomes

The E2 (Elimination Bimolecular) mechanism is a concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. mgscience.ac.in This mechanism has strict stereochemical requirements.

For an E2 reaction to occur, the hydrogen atom to be abstracted and the leaving group (bromide) must be in an anti-periplanar conformation. mgscience.ac.inaskthenerd.com This means they must lie in the same plane but on opposite sides of the carbon-carbon bond.

In a molecule like this compound, the specific stereoisomer of the starting material will dictate the stereochemistry of the resulting alkene product due to this anti-periplanar requirement. For example, the E2 elimination of diastereomers of the similar compound 1-bromo-1,2-diphenylpropane has been shown to be highly stereospecific, with the (1R,2R)-isomer yielding the (Z)-alkene and the (1S,2R)-isomer yielding the (E)-alkene. askthenerd.com This demonstrates that by controlling the stereochemistry of the starting material, one can selectively synthesize a specific alkene isomer via the E2 pathway. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 mechanism over SN2.

Regioselectivity in Alkene Formation (Zaitsev and Hofmann Products)

Elimination reactions of alkyl halides, such as this compound, can lead to the formation of different isomeric alkenes, specifically Zaitsev and Hofmann products. The Zaitsev rule states that in an elimination reaction, the more substituted (more stable) alkene is the major product. masterorganicchemistry.com Conversely, the Hofmann rule predicts the formation of the less substituted alkene. The regioselectivity of the elimination reaction is influenced by several factors, including the nature of the base and the steric hindrance around the hydrogen atoms to be abstracted. masterorganicchemistry.comyoutube.com

For this compound, the two possible products of dehydrobromination are (E/Z)-1,3-diphenylprop-1-ene (the Zaitsev product) and 3-phenyl-1-propene (the Hofmann product).

Zaitsev Product Formation: The use of a small, strong base, such as sodium ethoxide, typically favors the formation of the more stable, conjugated Zaitsev product. youtube.com The base can more easily abstract a proton from the more sterically hindered secondary carbon, leading to the thermodynamically favored product. masterorganicchemistry.com

Hofmann Product Formation: A bulky, sterically hindered base, like potassium tert-butoxide, will preferentially abstract the more accessible proton from the less sterically hindered primary carbon. masterorganicchemistry.comyoutube.com This kinetic control results in the formation of the less stable Hofmann product. The significant steric hindrance of the leaving group can also favor the Hofmann product. masterorganicchemistry.com

The choice of base is therefore a critical determinant in directing the regiochemical outcome of the elimination reaction.

Table 1: Regioselectivity in Alkene Formation

| Reaction Condition | Major Product | Governing Principle | Key Factor |

|---|---|---|---|

| Small Base (e.g., Sodium Ethoxide) | (E/Z)-1,3-diphenylprop-1-ene (Zaitsev) | Thermodynamic Control | Formation of the more stable, conjugated alkene. masterorganicchemistry.com |

| Bulky Base (e.g., Potassium tert-Butoxide) | 3-phenyl-1-propene (Hofmann) | Kinetic Control | Steric hindrance of the base favors abstraction of the more accessible proton. masterorganicchemistry.comyoutube.com |

Organometallic Reactions Involving this compound

The carbon-bromine bond in this compound is a key site for the formation of organometallic reagents, which are powerful intermediates in organic synthesis for creating new carbon-carbon bonds.

This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3-phenyl-1-propen-2-yl)magnesium bromide. adichemistry.comlibretexts.org This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting Grignard reagent is a potent nucleophile and a strong base. libretexts.orgmnstate.edu

The formation of the Grignard reagent is often initiated by activating the magnesium surface, which can be achieved by adding a small amount of iodine or 1,2-dibromoethane. youtube.com Once formed, the Grignard reagent can participate in a variety of transformations, including:

Reaction with Carbonyl Compounds: It can react with aldehydes, ketones, and esters to form alcohols, thereby extending the carbon chain. mnstate.edu

Reaction with Carbon Dioxide: Treatment with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. youtube.com

Coupling Reactions: In some cases, the Grignard reagent can undergo coupling reactions, for instance, with unreacted alkyl halide, leading to the formation of a dimer, a common side product. libretexts.org

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.

Palladium catalysts are widely employed in cross-coupling reactions. libretexts.org Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize organopalladium intermediates to form new carbon-carbon bonds. nobelprize.org

In a typical Suzuki coupling, an organoboron compound couples with the alkyl halide in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the alkyl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnobelprize.org

The Heck reaction, on the other hand, involves the coupling of the alkyl halide with an alkene. mdpi.com The reaction is highly stereoselective, typically affording the trans product. mdpi.com

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to their palladium-catalyzed counterparts, often offering different reactivity and selectivity. scholaris.canih.gov These reactions can be used to form carbon-carbon bonds between this compound and various coupling partners.

For instance, nickel catalysts can facilitate the coupling of alkyl bromides with other electrophiles. nih.gov The mechanism of these reactions can involve the formation of radical intermediates. acs.org Nickel catalysts have been shown to be effective in coupling secondary alkyl bromides with various partners. rsc.org The choice of ligand is crucial in these reactions, influencing the efficiency and selectivity of the coupling process. nih.gov In some cases, a bimetallic system, such as nickel and copper, can be employed to achieve the desired transformation. acs.org

Table 2: Organometallic Reactions

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Grignard Reagent Formation | Mg in ether | Organomagnesium halide | adichemistry.comlibretexts.org |

| Palladium-Catalyzed Suzuki Coupling | Organoboron compound, Pd catalyst, base | Coupled product with new C-C bond | libretexts.org |

| Palladium-Catalyzed Heck Reaction | Alkene, Pd catalyst, base | Arylated or vinylated product | mdpi.com |

| Nickel-Catalyzed Cross-Coupling | Various electrophiles, Ni catalyst, ligand | Coupled product with new C-C bond | nih.gov |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Radical Reactions of this compound

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a carbon-centered radical. This can be achieved using radical initiators or photochemically. The resulting 3-phenyl-1-propen-2-yl radical is a key intermediate whose subsequent reactions determine the final product.

One common radical reaction is radical bromination, particularly at the benzylic position, which is adjacent to a benzene (B151609) ring. youtube.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a standard method for achieving selective benzylic bromination. youtube.comyoutube.com The stability of the benzylic radical intermediate favors this position for halogenation.

The generated radical can also participate in other processes, such as:

Addition to Alkenes: In a Giese-type addition, the radical can add to an activated olefin.

Recombination: It can recombine with another radical or a metal center to form a new bond.

The specific conditions of the radical reaction will dictate the predominant pathway and the final products formed.

Free-Radical Bromination at Benzylic Positions

In theory, this compound possesses two benzylic positions susceptible to free-radical bromination. These are the carbon atoms directly attached to the phenyl groups. The general mechanism for benzylic bromination involves the abstraction of a benzylic hydrogen atom by a bromine radical, generated from a bromine source like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This step forms a resonance-stabilized benzylic radical. The stability of this radical intermediate is a key factor that drives the selectivity of the reaction for the benzylic position over other C-H bonds in the molecule.

Radical-Mediated Functionalization

Beyond bromination, the carbon-bromine bond in this compound could potentially participate in various radical-mediated functionalization reactions. The generation of a radical at the carbon bearing the bromine atom can be initiated through methods such as photoredox catalysis or by using radical initiators in the presence of a hydrogen or tin radical source.

Once formed, this radical intermediate could, in principle, undergo a variety of transformations, including:

Addition to Alkenes or Alkynes: The radical could add across a carbon-carbon multiple bond, forming a new carbon-carbon bond and a new radical species.

Cyclization: If the molecule contains a suitably positioned unsaturated group, an intramolecular cyclization could occur.

Trapping by other reagents: The radical could be trapped by other radical scavengers or reagents to introduce different functional groups.

It is important to reiterate that the above descriptions are based on general principles of radical reactivity. The specific behavior of this compound in these reactions, including the feasibility, conditions, and outcomes, has not been experimentally documented in the available scientific literature. Therefore, any detailed discussion would be purely speculative.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Phenylpropyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of (2-Bromo-3-phenylpropyl)benzene. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the propyl chain.

The two phenyl groups, being chemically distinct, are expected to produce signals in the aromatic region, typically between δ 7.0 and 7.5 ppm. The protons on the propyl chain exhibit characteristic shifts influenced by adjacent functional groups. The methine proton (CH-Br), being directly attached to the electronegative bromine atom, is expected to be deshielded and appear downfield, likely in the range of δ 4.0-4.5 ppm. orgchemboulder.comorgchemboulder.com The two methylene (B1212753) groups (CH₂) adjacent to the phenyl group and the methine group will show complex splitting patterns due to coupling with neighboring protons. Specifically, the benzylic protons (Ph-CH₂) are anticipated around δ 2.5-3.0 ppm.

Analysis of structural analogs like (2-bromo-1-phenylpropane) and (3-bromopropyl)benzene (B42933) supports these predictions, showing similar shifts for the methine proton and the propyl chain protons, respectively. chemicalbook.comnih.gov The exact chemical shifts and coupling constants (J-values) allow for the assignment of each proton signal to its specific position within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on established chemical shift principles and data from analogous compounds.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Methine Proton (-CHBr-) | 4.0 - 4.5 | Multiplet |

| Methylene Protons (-CH₂-Ph) | 2.8 - 3.3 | Multiplet |

| Methylene Protons (-CH₂-CHBr) | 3.0 - 3.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The aromatic carbons typically resonate in the δ 125-150 ppm region. libretexts.orglibretexts.org The quaternary carbons (ipso-carbons) to which the propyl chain is attached will have different shifts from the protonated aromatic carbons. The aliphatic carbons are found further upfield. The carbon atom bonded to the bromine (C-Br) is expected in the δ 25-50 ppm range, influenced by the halogen's electronegativity. pdx.edu The benzylic carbon and the other methylene carbon will appear in the aliphatic region, generally between δ 30-45 ppm. rsc.orgchemicalbook.com Data from related structures such as (2-bromoethyl)benzene (B7723623) and (3-bromopropyl)benzene show the C-Br signal at approximately 33 ppm and the adjacent methylene carbons in the 30-40 ppm range, which is consistent with the expected values for the target compound. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on established chemical shift principles and data from analogous compounds. libretexts.orglibretexts.orgoregonstate.edu

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (C₆H₅) | 125 - 150 |

| Methine Carbon (-CHBr-) | 45 - 60 |

| Methylene Carbon (-CH₂-Ph) | 35 - 45 |

| Methylene Carbon (-CH₂-CHBr) | 40 - 50 |

Advanced 2D NMR Methodologies for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (CHBr) to the protons of the two adjacent methylene (CH₂) groups, confirming the sequence of the propyl chain. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum. researchgate.netyoutube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key expected absorptions include:

Aromatic C-H Stretching: A characteristic band appears just above 3000 cm⁻¹, typically around 3030 cm⁻¹. pressbooks.pub

Aliphatic C-H Stretching: Bands corresponding to the methylene and methine groups appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region are diagnostic for the phenyl rings. pressbooks.pub

C-H Bending: Bending vibrations for the CH₂ groups are expected around 1450-1470 cm⁻¹. Out-of-plane (OOP) bending for the aromatic C-H bonds occurs in the 690-900 cm⁻¹ range, and the pattern can sometimes suggest the substitution on the benzene (B151609) ring. pressbooks.pub

C-Br Stretching: The carbon-bromine bond gives rise to a strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹. mdpi.com This band is a key indicator of the presence of the bromine atom.

Analysis of related brominated aromatic and aliphatic compounds confirms these assignments, with C-Br stretches consistently observed in the lower frequency region of the spectrum. researchgate.netnih.govnist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-H | Bending | 1350 - 1480 |

| C-Br | Stretching | 500 - 700 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability. This often means that symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Breathing: The symmetric "breathing" mode of the phenyl rings typically gives a strong, sharp Raman signal.

Carbon-Bromine Stretch: The C-Br stretching vibration is also expected to be Raman active.

Carbon Skeleton Vibrations: The backbone of the propyl chain would exhibit characteristic vibrations.

Studies on similar molecules, like 2-bromo-4-methylaniline, have demonstrated the utility of combining FTIR and FT-Raman spectroscopy for a complete vibrational analysis, where certain vibrations are more prominent in one technique than the other. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the structure of this compound. The analysis provides a precise molecular weight and reveals characteristic fragmentation patterns that serve as a molecular fingerprint.

The molecular formula for this compound is C₁₅H₁₅Br, yielding a molecular weight of approximately 275.18 g/mol . cymitquimica.com In mass spectrometry, the presence of a bromine atom is distinctly indicated by a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under electron ionization (EI) is governed by the stability of the resulting carbocations and radicals. The structure, featuring two phenyl groups and a C-Br bond, leads to several predictable cleavage pathways. The most common fragmentation involves the cleavage of the carbon-bromine bond, which is relatively weak. Another significant fragmentation pathway is benzylic cleavage, which leads to the formation of the highly stable tropylium (B1234903) ion. youtube.com

Key fragmentation patterns include:

Loss of Bromine: The initial loss of the bromine radical from the molecular ion results in a prominent peak at m/z 195.

Benzylic Cleavage: Cleavage of the bond between the second and third carbon of the propyl chain results in the formation of a benzyl (B1604629) cation (C₇H₇⁺), which often rearranges to the more stable tropylium ion, producing a characteristic peak at m/z 91. youtube.com

Other Fragmentations: Cleavage can also occur at other points along the propyl chain, leading to additional fragments. For instance, the loss of a bromobenzyl radical could also lead to a C₇H₇⁺ cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Formula | Significance |

| 274/276 | Molecular Ion [M]⁺ | [C₁₅H₁₅Br]⁺ | Confirms molecular weight and presence of one bromine atom. |

| 195 | [M - Br]⁺ | [C₁₅H₁₅]⁺ | Represents the loss of the bromine atom. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A common and stable fragment for compounds containing a benzyl group. youtube.com |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Indicates the presence of a phenyl ring. |

X-ray Crystallography for Solid-State Structure Determination

Analysis of the crystal structure of benzene has shown it to be a symmetrical, planar hexagonal molecule with C-C-C and C-C-H bond angles of 120°. docbrown.info The aromatic C-C bond length is typically around 0.139 nm, which is intermediate between a single C-C bond (0.154 nm) and a double C=C bond (0.134 nm). docbrown.info For this compound, X-ray analysis would be expected to show sp³ hybridization for the carbons in the propyl chain, with tetrahedral geometry and bond angles close to 109.5°, alongside the planar sp² hybridized phenyl rings.

However, a review of available scientific literature indicates that specific single-crystal X-ray diffraction data for this compound has not been published. While data exists for structurally related molecules, direct extrapolation is not sufficient for a definitive structural assignment of this specific compound. mdpi.com Therefore, without experimental data, a table of crystallographic parameters cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org In this compound, the primary chromophores—the parts of the molecule that absorb light—are the two phenyl rings.

The UV spectrum of compounds containing benzene rings is characterized by π → π* transitions. spcmc.ac.in Benzene itself typically exhibits three absorption bands: a very intense primary band (E1-band) around 184 nm, a second primary band (E2-band) near 204 nm, and a weaker secondary band (B-band) with characteristic fine structure around 256 nm. libretexts.orgspcmc.ac.in

For this compound, the two phenyl groups are isolated from each other by the propyl chain, meaning they are not in conjugation. Therefore, the UV-Vis spectrum is expected to resemble that of a simple alkyl-substituted benzene, such as propylbenzene. The alkyl substituents cause a slight bathochromic (red) shift of the B-band and E2-band and a loss of the fine vibrational structure in the B-band. spcmc.ac.in The bromine atom, being attached to an sp³-hybridized carbon, is not directly conjugated with the aromatic systems and thus has a minimal electronic effect on these π → π* transitions. Other possible transitions, such as n → σ* associated with the bromine atom's non-bonding electrons, occur at much shorter wavelengths, typically in the vacuum UV region (<200 nm), and are not usually observed in standard UV-Vis spectra. libretexts.org

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected λmax (nm) | Transition Type | Associated Chromophore | Notes |

| ~205-210 | π → π | Phenyl Ring (E2-band) | An intense absorption band characteristic of the benzene ring. spcmc.ac.in |

| ~260-270 | π → π | Phenyl Ring (B-band) | A weaker, broad absorption band, with fine structure often obscured by alkyl substitution. libretexts.orgspcmc.ac.in |

Computational and Theoretical Studies of 2 Bromo 3 Phenylpropyl Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are at the heart of modern chemical research, providing a lens into the electronic makeup of molecules. For (2-Bromo-3-phenylpropyl)benzene, these calculations would elucidate properties like molecular orbital energies, charge distribution, and dipole moment, which are critical for predicting its reactivity and intermolecular interactions.

Density Functional Theory (DFT) stands out as a widely used method for computational studies of organic molecules due to its balance of accuracy and computational cost. In a study related to a deuterated analogue, 1-(2-bromo-3-phenylpropyl)benzene-2,3,4,5,6-d5, DFT calculations were utilized to gain insights into reaction mechanisms. caltech.edu The geometry optimization of such a molecule would typically be performed to find the lowest energy structure.

For a molecule like this compound, a DFT study would likely employ a functional such as B3LYP, paired with a suitable basis set. For instance, the def2-TZVPP basis set has been mentioned in the context of single point energy calculations for a related system, suggesting a high level of theory is sought for accuracy. caltech.edu The output of such a calculation would provide the optimized bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

Note: The values in this table are illustrative examples and not based on reported experimental or computational data for the specific compound.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide benchmark-quality data for the electronic properties of this compound. These high-accuracy calculations are particularly valuable for calibrating DFT results and for studying systems where electron correlation effects are significant. To date, specific ab initio studies focused solely on this compound are not prominent in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chain in this compound allows it to adopt various conformations, each with a distinct energy. Understanding this conformational landscape is key to comprehending its physical and chemical properties.

Computational tools can be used to explore the potential energy surface of this compound to identify stable conformers. For a related deuterated analogue, the use of Grimme's Conformer-Rotamer Ensemble Sampling Tool (CREST) has been indicated for conformational searches. caltech.edu This approach systematically explores different rotational orientations around the single bonds to locate the various energy minima. Each stable conformer would be characterized by its relative energy, providing a picture of the conformational preferences of the molecule at equilibrium.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

Note: The values in this table are illustrative examples and not based on reported experimental or computational data for the specific compound.

Molecular dynamics (MD) simulations can provide a time-resolved picture of the molecular motions of this compound. By simulating the trajectory of the atoms over time, MD can reveal the dynamics of transitions between different conformations. This includes the calculation of the energy barriers for rotation around the C-C single bonds of the propyl chain. Understanding these rotational barriers is important for assessing the molecule's flexibility and the timescales of conformational changes.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its participation in nucleophilic substitution reactions at the carbon bearing the bromine atom, or elimination reactions.

In research concerning a deuterated analogue, computational work was acknowledged for providing invaluable insights into reaction mechanisms. caltech.edu Such studies typically involve locating the transition state structures for proposed reaction steps and calculating the activation energies. Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that a located transition state correctly connects the reactants and products. caltech.edu Through these computational approaches, different potential reaction pathways can be compared, and the most likely mechanism can be identified.

Transition State Characterization and Reaction Pathways

A primary focus of computational studies would be the elucidation of reaction pathways and the characterization of transition states for reactions involving this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

For instance, in a potential elimination reaction to form a double bond, DFT calculations could map out the potential energy surface for the competing E2 (bimolecular elimination) and SN2 (bimolecular nucleophilic substitution) pathways. This would involve:

Locating Stationary Points: Geometries of the reactant, transition state(s), and product(s) would be optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Geometries for Reactions of this compound

| Reaction Type | Key Interatomic Distances (Å) in Transition State | Description |

| E2 Elimination | C-H (being broken), C-C (double bond forming), C-Br (leaving group) | A concerted process where a base removes a proton, a C=C double bond forms, and the bromide ion departs simultaneously. |

| SN2 Substitution | Nu-C (nucleophile attacking), C-Br (leaving group) | A one-step process where a nucleophile attacks the carbon bearing the bromine, leading to inversion of stereochemistry. |

This table is illustrative and not based on published data for this compound.

Kinetic and Thermodynamic Parameters from Theoretical Models

Once the transition states and reaction pathways are identified, theoretical models can be used to calculate important kinetic and thermodynamic parameters. These values are crucial for predicting reaction rates and equilibrium positions.

Activation Energy (Ea): Calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction.

Enthalpy of Reaction (ΔH): The energy difference between the products and reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): This parameter, which includes both enthalpy and entropy contributions, determines the spontaneity of a reaction.

Table 2: Illustrative Calculated Kinetic and Thermodynamic Parameters

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Calculated Enthalpy of Reaction (kcal/mol) |

| E2 Elimination | Value | Value |

| SN2 Substitution | Value | Value |

This table represents the type of data that would be generated from computational studies; specific values for this compound are not currently available.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also extensively used to predict spectroscopic data, which can be a powerful tool for structure verification and analysis.

Theoretical calculations, primarily using DFT and time-dependent DFT (TD-DFT), can predict various spectroscopic properties, including:

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are invaluable for assigning peaks in experimental spectra and can help in distinguishing between isomers. bohrium.com

Infrared (IR) Spectra: Vibrational frequencies and their intensities can be computed. By comparing the calculated spectrum with an experimental one, researchers can identify characteristic functional groups and confirm the molecule's structure. arxiv.org

Table 3: Comparison of Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | Calculated chemical shifts | Measured chemical shifts |

| ¹³C NMR (ppm) | Calculated chemical shifts | Measured chemical shifts |

| IR (cm⁻¹) | Calculated vibrational frequencies | Measured vibrational frequencies |

This table illustrates how computational data would be correlated with experimental findings. Currently, a comprehensive, published dataset for this compound is unavailable.

The correlation between predicted and experimental spectra is often very good, though scaling factors are sometimes applied to the calculated frequencies to account for systematic errors in the computational methods. arxiv.org

Synthetic Utility of 2 Bromo 3 Phenylpropyl Benzene As a Key Intermediate

A Gateway to Molecular Complexity

The reactivity of the carbon-bromine bond in (2-Bromo-3-phenylpropyl)benzene makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse and complex organic structures.

Forging New Connections: Carbon-Carbon Bond Formation

The bromine atom in this compound serves as an excellent leaving group, facilitating a range of carbon-carbon bond-forming reactions. These reactions are fundamental to modern organic synthesis, allowing for the construction of the carbon skeletons of complex target molecules.

One of the primary applications of vicinal dihalides like this compound is in elimination reactions to form alkenes. youtube.comlibretexts.org Treatment with a suitable base can induce a dehydrobromination reaction, leading to the formation of a carbon-carbon double bond. The stereochemical outcome of these E2 elimination reactions is highly dependent on the conformation of the starting material, with the anti-periplanar arrangement of the hydrogen and bromine atoms being crucial for the reaction to proceed efficiently. askthenerd.comyoutube.com For instance, the elimination reaction of (1R,2R)-1-bromo-1,2-diphenylpropane yields exclusively (Z)-1,2-diphenylpropene, highlighting the stereospecific nature of this transformation. askthenerd.com

Furthermore, the bromine atom can be displaced by various carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organocuprates), to form new carbon-carbon single bonds. This allows for the introduction of a wide array of alkyl, aryl, and vinyl groups, significantly increasing the molecular complexity.

Building Rings: Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound can serve as a key building block in the synthesis of various heterocyclic systems.

The bromine atom and the adjacent phenylpropyl group can participate in intramolecular cyclization reactions to form heterocyclic rings. For example, by introducing a nucleophilic group elsewhere in the molecule that can displace the bromide, a variety of ring systems can be constructed. The specific nature of the nucleophile and the reaction conditions will determine the size and type of the resulting heterocycle.

Crafting Advanced Materials

The unique chemical properties of this compound also lend themselves to the synthesis of building blocks for advanced materials. The phenyl groups within the structure can be functionalized to tune the electronic and physical properties of the resulting materials.

For instance, monomers derived from this scaffold can be polymerized to create polymers with specific characteristics. The presence of the phenyl groups can enhance thermal stability and introduce desirable optical or electronic properties into the polymer backbone. While direct research on this compound in this context is limited, analogous structures like (3-bromopropyl)benzene (B42933) are utilized in the synthesis of monomers for advanced block copolymers. These copolymers can self-assemble into various nanostructures, such as spheres, worms, and vesicles, which have applications in drug delivery and nanotechnology.

Innovative Synthetic Strategies

The reactivity of this compound makes it an attractive substrate for the development of novel and efficient synthetic methodologies.

Streamlining Synthesis: Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The structure of this compound is well-suited for such processes.

Palladium-catalyzed cascade reactions are a powerful tool in modern organic synthesis. researchgate.net For example, a sequence involving an initial intramolecular carbopalladation followed by a cross-coupling reaction can lead to the rapid construction of complex polycyclic systems. researchgate.net While specific examples utilizing this compound are not extensively documented, the principles of these reactions can be applied to this scaffold. A hypothetical cascade could involve the initial formation of an organopalladium species at the carbon-bromine bond, which could then undergo an intramolecular reaction with the phenyl ring or another functional group, followed by a subsequent intermolecular coupling reaction.

One-Pot Complexity: Multi-Component Reactions

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are highly desirable for their efficiency and ability to generate molecular diversity.

The electrophilic nature of the carbon bearing the bromine atom in this compound allows it to be a potential partner in MCRs. For instance, it could react with a nucleophile and an electrophile in a concerted or sequential manner to build complex molecular frameworks. The development of novel MCRs involving this and similar vicinal dihalides remains an active area of research, promising new avenues for the rapid synthesis of valuable organic compounds.

Future Research Directions and Unexplored Avenues for 2 Bromo 3 Phenylpropyl Benzene

Development of More Sustainable and Environmentally Benign Synthetic Methods

Future research will likely focus on developing greener synthetic routes to (2-Bromo-3-phenylpropyl)benzene, minimizing waste and avoiding hazardous reagents. Current bromination techniques often rely on harsh chemicals like elemental bromine, which poses significant health and environmental risks. wordpress.com Green chemistry principles advocate for alternatives that enhance safety and reduce environmental impact. acsgcipr.org

Prospective research could adapt methods currently used for other aromatic compounds, such as employing stable, solid brominating agents like N-bromosuccinimide (NBS) or generating brominating species in situ from safer salts like sodium bromide (NaBr). wordpress.comdigitellinc.com The use of hydrogen peroxide and hydrobromic acid represents another greener alternative that has been successful for other molecules. acs.org Investigations into solvent choice are also crucial, with a push to replace chlorinated solvents with more environmentally friendly options like water or alcohols, potentially facilitated by phase-transfer catalysis. wordpress.compatsnap.com Furthermore, developing methods for the catalytic synthesis of alkyl halides from more benign precursors, such as alcohols or even aldehydes, represents a significant step forward in sustainable chemistry. organic-chemistry.orgnih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The carbon-bromine (C-Br) bond is the most reactive site in this compound, making it a prime target for novel chemical transformations. While alkyl halides are known for substitution and elimination reactions, modern catalysis offers a much broader scope of possibilities. patsnap.commasterorganicchemistry.com

Future work should explore the use of this compound in advanced cross-coupling reactions. Nickel-catalyzed reductive coupling, for instance, has emerged as a powerful method for forming C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds by coupling alkyl halides with aryl halides or other alkyl halides. rsc.orgacs.orgnih.gov Applying these methods to this compound could generate complex molecular architectures. Other promising areas include:

Photoredox Catalysis: Visible-light-induced photocatalysis can enable the coupling of alkyl bromides with a variety of partners under mild conditions, including alkenes and carbon-heteroatom bonds. dntb.gov.uaacs.org

Biocatalysis: Enzymes, particularly those from the "Radical SAM" family, are capable of unprecedented transformations, including the functionalization of C-Br bonds under exceptionally mild and selective conditions. acs.orgnih.govanr.fr Exploring enzymatic reactions could lead to highly specific modifications of the molecule.

Carbonylation: Transition-metal-catalyzed reactions that insert carbon monoxide into the C-Br bond could provide efficient pathways to valuable carbonyl-containing derivatives. rsc.org

Advanced Stereochemical Control in Complex Molecule Synthesis

The carbon atom attached to the bromine in this compound is a stereocenter. This means the molecule exists as a pair of non-superimposable mirror images (enantiomers). Controlling which of these enantiomers is formed or used in a reaction is a critical challenge in modern synthesis, particularly for pharmaceuticals.

Future research must focus on methods for asymmetric synthesis and stereoselective reactions. nih.gov This involves several potential avenues:

Asymmetric Catalysis: Using chiral catalysts (metal complexes or organocatalysts) can direct a reaction to produce one enantiomer preferentially over the other. nih.govnih.govnumberanalytics.com Developing a catalytic enantioselective synthesis of this compound itself would be a significant achievement.

Stereospecific Reactions: Subsequent reactions of the chiral center should proceed with predictable stereochemical outcomes. For example, Sₙ2 reactions, which proceed with an inversion of stereochemistry, could be used to install new functional groups with high fidelity. nih.gov Understanding the factors that favor stereospecific pathways over those that lead to racemization (like Sₙ1 reactions) is crucial. masterorganicchemistry.comresearchgate.net

Biocatalysis for Stereocontrol: Enzymes are inherently chiral and can exhibit exquisite levels of stereoselectivity. acs.orgnih.gov Future work could identify or engineer enzymes that can selectively synthesize or react with one enantiomer of this compound, providing access to enantiopure materials.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages in safety, efficiency, and scalability. amt.ukmt.comorganic-chemistry.org This technology is particularly well-suited for handling hazardous reagents or performing reactions under extreme conditions, which are often required in halogenation processes. amt.uksioc-journal.cn

Future research should aim to translate the synthesis and subsequent reactions of this compound into continuous flow systems. This could involve:

Safer Halogenations: Generating and using brominating agents in situ within a flow reactor minimizes operator exposure and the risks associated with storing large quantities of hazardous materials. rsc.org

Enhanced Reaction Control: Flow reactors provide superior control over parameters like temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and fewer byproducts. mt.comorganic-chemistry.org

Photochemistry in Flow: For reactions involving light (photochemistry), flow reactors ensure uniform irradiation of the reaction mixture, something that is difficult to achieve in traditional batch setups, leading to more efficient and reproducible outcomes. rsc.orgvapourtec.com

Automated Multistep Synthesis: Integrating flow reactors with automated systems allows for "telescoping" multiple reaction steps together without intermediate purification, dramatically accelerating the synthesis of complex molecules derived from this compound. organic-chemistry.org

Application of Machine Learning and AI in Reaction Prediction and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is rapidly transforming how chemical research is conducted. bohrium.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways. nih.govstanford.eduacs.org

For a molecule like this compound, future research can leverage AI in several ways:

Reaction Condition Optimization: ML models can predict the best combination of catalyst, solvent, temperature, and reagents to maximize the yield and selectivity of a desired transformation, saving significant time and resources compared to manual trial-and-error optimization. nih.govdigitellinc.com

Outcome Prediction: Given a set of reactants and conditions, AI tools can predict the most likely product, which is invaluable for exploring the novel reactivity patterns discussed in section 7.2. bohrium.comstanford.edu

Catalyst Design: AI can be used in the de novo design of new catalysts specifically tailored for reactions involving this compound, potentially leading to unprecedented efficiency and selectivity. digitellinc.com

Retrosynthesis Planning: Advanced AI models can propose complete synthetic routes to complex target molecules starting from simple precursors, potentially identifying more efficient or innovative ways to utilize this compound as a building block.

By embracing these advanced computational approaches, chemists can accelerate the discovery and development of new chemistry centered around this versatile scaffold.

Q & A

Basic: What are the established synthetic routes for (2-Bromo-3-phenylpropyl)benzene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or radical bromination. For example, bromination of 3-phenylpropyl derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) can yield the target compound. Optimization may include adjusting solvent polarity (e.g., CCl₄ for radical stability), temperature (25–80°C), and stoichiometric ratios to minimize byproducts like dibrominated analogs . Purification via fractional distillation (bp ~220°C) or recrystallization from ethanol is recommended .

Basic: What purification and characterization methods are critical for ensuring compound integrity?

Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation (bp ~220°C) . Characterization requires ¹H/¹³C NMR to confirm the bromine position and propyl chain geometry. For instance, the benzylic proton adjacent to Br typically shows a triplet near δ 3.4–3.6 ppm. GC-MS with >95% purity thresholds is essential to detect trace impurities like residual solvents or degradation products .

Basic: What safety protocols are necessary for handling this compound?

This compound is a skin/eye irritant and may release toxic fumes upon decomposition. Use fume hoods , nitrile gloves, and safety goggles. Storage requires airtight containers in cool (<4°C), dark conditions to prevent photolytic degradation. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting SDS for specific first-aid measures .

Advanced: How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Discrepancies in NMR or mass spectra may arise from isomerization or residual solvents. For example, E/Z isomers in allylic bromides can split signals. Use 2D NMR (COSY, HSQC) to assign overlapping peaks. If GC-MS shows unexpected fragments, compare with computational predictions (e.g., ACD/Labs) or isotopic labeling (e.g., deuterated analogs ) to validate assignments .

Advanced: What strategies improve yields in palladium-catalyzed cross-coupling reactions using this compound?